

Cy3 NHS Ester: A Technical Guide to Fluorescent Labeling

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Compound of Interest		
Compound Name:	Cy3 NHS ester	
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This guide provides an in-depth overview of Cyanine3 (Cy3) N-hydroxysuccinimide (NHS) ester, a widely used fluorescent dye for labeling biomolecules. It covers the core photophysical properties, detailed experimental protocols for conjugation, and a visual representation of the labeling workflow.

Core Photophysical Properties

Cy3 is a bright and photostable fluorescent dye belonging to the cyanine family.[1] Its NHS ester derivative is one of the most popular amine-reactive forms for covalently attaching the dye to primary amines on proteins, peptides, amine-modified oligonucleotides, and other biomolecules.[2][3][4] The resulting Cy3 conjugates are characterized by their bright orange-yellow fluorescence and relative insensitivity to pH over a wide range (pH 4-10).[2][5][6]

The key quantitative data for **Cy3 NHS ester** are summarized in the table below. It is important to note that while the excitation and emission maxima are consistent, values for extinction coefficient and quantum yield can vary between suppliers and measurement conditions.



Property	Value	Reference(s)
Excitation Maximum (λex)	550 - 555 nm	[1][3][5]
Emission Maximum (λem)	569 - 570 nm	[1][5][7]
Molar Extinction Coefficient	150,000 - 162,000 M ⁻¹ cm ⁻¹	[1][7][8][9]
Fluorescence Quantum Yield	~0.31	[7][10]
Recommended Laser Lines	532 nm or 555 nm	[3][5]
Compatible Filter Sets	TRITC (tetramethylrhodamine)	[1][5]
Solubility	DMSO, DMF	[1]

Experimental Protocols

Successful labeling with **Cy3 NHS ester** depends on careful control of reaction conditions, particularly pH and the purity of the biomolecule. The NHS ester reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of proteins) to form a stable amide bond.[3] This reaction is most efficient at an alkaline pH of 8.0-9.0.[11][12]

Protocol 1: Labeling of Proteins (e.g., IgG Antibodies)

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. The procedure can be scaled up or down, maintaining the same molar ratios of reagents.[2]

- 1. Preparation of Protein Solution:
- Dissolve the antibody in a buffer free of primary amines, such as 0.1 M sodium bicarbonate
 or phosphate-buffered saline (PBS). Buffers containing Tris or glycine will compete for the
 NHS ester and must be removed, for example, by dialysis against PBS.[11][13]
- Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.[11][13]
- The recommended protein concentration is between 2-10 mg/mL to ensure efficient labeling.
 [13][14]
- 2. Preparation of **Cy3 NHS Ester** Stock Solution:



- Allow the vial of Cy3 NHS ester powder to warm to room temperature before opening to prevent moisture condensation.
- Dissolve the **Cy3 NHS ester** in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution, typically at a concentration of 10 mg/mL or 10 mM.[2][13]
- This stock solution should be prepared fresh for each labeling reaction, as the reactive NHS
 ester is not stable in solution for extended periods.[2][11]
- 3. Conjugation Reaction:
- While gently stirring or vortexing the protein solution, slowly add the calculated volume of the
 Cy3 NHS ester stock solution. A molar ratio of 5:1 to 15:1 (dye:protein) is a good starting
 point for optimization.[15]
- Incubate the reaction mixture for 1 hour at room temperature with continuous, gentle stirring, protected from light.[2][16]
- 4. Purification of the Labeled Protein:
- Separate the Cy3-labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.2-7.4).[13][15]
- Load the reaction mixture onto the column. The first colored band to elute is the labeled protein, while the free dye will elute later.
- Collect the fractions containing the labeled protein. The degree of labeling (DOL) can be determined spectrophotometrically.
- Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage, often with a stabilizer like 0.1% bovine serum albumin (BSA).[9][16]

Protocol 2: Labeling of Amine-Modified Oligonucleotides

This protocol is suitable for labeling approximately 100 nmol of an amine-modified oligonucleotide.[2]

1. Preparation of Oligonucleotide Solution:

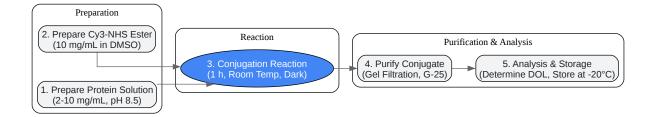


- Dissolve ~100 nmol of the amine-modified oligonucleotide in 225 μL of water.
- Add 75 μL of 1 M sodium bicarbonate buffer and 150 μL of acetonitrile.[2]
- 2. Preparation of Cy3 NHS Ester Stock Solution:
- Dissolve 1 mg of Cy3 NHS ester in 30 μL of fresh, anhydrous DMSO.[2]
- 3. Conjugation Reaction:
- While vortexing the oligonucleotide solution, slowly add the 30 μL of the Cy3 NHS ester solution.
- Incubate the reaction for 3 hours at room temperature with continuous stirring.
- 4. Purification of the Labeled Oligonucleotide:
- Add 1 mL of cold absolute ethanol to the reaction vial, mix well, and incubate at -20°C for 30 minutes to precipitate the oligonucleotide.
- Centrifuge the solution at ~10,000 rpm for 5 minutes.
- Carefully remove the supernatant, rinse the pellet with cold 70% ethanol, and briefly dry the pellet.
- Dissolve the labeled oligonucleotide pellet in water. Further purification can be achieved by reverse-phase HPLC.[2]

Visualized Workflow and Signaling

While **Cy3 NHS ester** is not directly involved in cell signaling, it is a critical tool for visualizing the components of signaling pathways through techniques like immunofluorescence and fluorescence in situ hybridization (FISH).[3] The following diagram illustrates the general experimental workflow for labeling a target protein, which can then be used to probe these cellular mechanisms.





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Workflow for Protein Labeling with Cy3 NHS Ester.

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